SM111 is synthesized through organic chemical reactions involving pyrazole derivatives and hydrazides. It falls under the category of small organic molecules and can be classified as a nitrogen-containing heterocyclic compound. The synthesis and characterization of SM111 have been documented in various scientific studies, highlighting its relevance in medicinal chemistry and materials science.
The synthesis of SM111 involves multiple steps, typically starting from commercially available pyrazole derivatives. The most common method includes:
Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to confirm the structure of SM111. Notably, single-crystal X-ray diffraction has been utilized to elucidate its three-dimensional arrangement, confirming the (E)-configuration of the hydrazone group .
SM111 has a molecular formula of C6H8N4O, with a molecular weight of approximately 168.16 g/mol. The structure consists of a pyrazole ring attached to a carbohydrazide moiety.
The optimized geometrical parameters obtained from computational methods (B3LYP/6-311++G**) indicate significant details about bond lengths and angles, which are crucial for understanding its reactivity and interaction with other molecules .
SM111 can participate in various chemical reactions typical for hydrazones, including:
The reactivity profile of SM111 has been explored through computational studies that analyze potential reaction pathways and energy barriers associated with these transformations .
The mechanism of action for SM111, particularly in biological systems, involves its interaction with specific biological targets. Preliminary studies suggest that SM111 may exhibit antimicrobial properties by disrupting cellular processes in target organisms.
Molecular docking studies indicate that SM111 can bind effectively to certain enzymes or receptors, which may explain its potential pharmacological effects. These studies provide insights into the binding affinities and interactions at the molecular level .
Relevant analyses include spectroscopic data that confirm the functional groups present in the compound, aiding in understanding its reactivity .
SM111 has several scientific uses, including:
The inhibitory activity of SM111 stems from its unique three-dimensional topology and electrostatic profile. Key structural characteristics include:
Table 1: Structural Motifs of SM111 and Functional Roles
Structural Element | Chemical Attributes | Biological Role |
---|---|---|
Nicotinoyl ring | Aromatic, planar | Protein stacking interactions |
Azepanyl substituent | Aliphatic, flexible | Membrane penetration & hydrophobic binding |
Acylguanidine terminus | Highly basic, cationic at physiological pH | Electrostatic disruption of protein interfaces |
SM111’s activity correlates with specific molecular dimensions: The distance between the guanidine nitrogen and the azepanyl nitrogen (∼12 Å) matches spacing requirements for simultaneous engagement with Vpu TMD residues and host factors like BST-2/tetherin [3]. Mutagenesis studies confirm that Vpu TMD mutations (e.g., I17R, W22*) diminish SM111 binding by altering hydrophobicity or introducing steric clashes. Complementary Env mutations (e.g., N136Y) restore viral fitness by enhancing gp120-gp41 processing independently of Vpu, indirectly compensating for SM111-induced defects [1] [3].
SM111’s development reflects iterative optimization of acylguanidine compounds:
Table 2: Key Milestones in SM111 Research
Timeline | Advancement | Significance |
---|---|---|
2016 | Initial characterization of SM111 | Demonstrated efficacy against drug-resistant HIV-1 without cytotoxicity |
2016–2018 | Resistance mutation identification (I17R, N136Y) | Mapped functional sites on Vpu and Env |
2019–Present | Mechanistic studies of viral egress inhibition | Confirmed role in disrupting Env incorporation & virion release |
Despite advances, fundamental questions persist:
Table 3: Critical Unresolved Questions in SM111 Research
Knowledge Gap | Current Limitation | Potential Resolution Approach |
---|---|---|
Structural binding mechanism | No high-resolution complex data | Cryo-EM of Vpu-SM111 in lipid bilayers |
Host protein involvement | Incomplete rescue via BST-2 knockout | CRISPR-Cas9 screens for SM111-sensitizing genes |
In vivo bioavailability | Absence of animal model data | Pharmacokinetic studies in humanized mice |
Pan-subtype efficacy | Exclusive focus on subtype B | Testing against global HIV-1 variants (A, C, CRF01_AE) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7